molecular formula C25H27N5 B11611517 2-Butyl-1-{[4-(dimethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

2-Butyl-1-{[4-(dimethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11611517
M. Wt: 397.5 g/mol
InChI Key: MOFYJUUGFYNJCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butyl-1-{[4-(dimethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with a unique structure that combines a pyrido[1,2-a]benzimidazole core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-1-{[4-(dimethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-1-{[4-(dimethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2-Butyl-1-{[4-(dimethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Butyl-1-{[4-(dimethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to changes in cellular functions and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Butyl-1-{[4-(dimethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C25H27N5

Molecular Weight

397.5 g/mol

IUPAC Name

2-butyl-1-[4-(dimethylamino)anilino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C25H27N5/c1-5-6-9-20-17(2)21(16-26)25-28-22-10-7-8-11-23(22)30(25)24(20)27-18-12-14-19(15-13-18)29(3)4/h7-8,10-15,27H,5-6,9H2,1-4H3

InChI Key

MOFYJUUGFYNJCD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC=C(C=C4)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.